5-bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
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Overview
Description
5-Bromo-2-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a complex organic compound notable for its structure, which integrates multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthetic Route A:
Step 1: Synthesis of 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline via the condensation of furan-2-carboxylic acid with tetrahydroquinoline.
Step 2: Bromination and chlorination of 2-bromo-5-chlorobenzamide.
Step 3: Amide coupling between the synthesized 1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline and 2-bromo-5-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production might involve continuous flow chemistry techniques to enhance yield and efficiency.
Optimized conditions include specific catalysts, solvents (e.g., dichloromethane), and temperature control to ensure high-purity product formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidative cleavage under specific conditions, leading to various carbonyl-containing fragments.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic halides (bromo and chloro groups) can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation Reactions: Utilize reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction Reactions: Employ reducing agents such as sodium borohydride or catalytic hydrogenation.
Substitution Reactions: React with nucleophiles like amines or thiols in polar aprotic solvents.
Major Products
Products from these reactions depend on the reactants used and can include various functionalized derivatives of the parent compound, such as amides or alcohols.
Scientific Research Applications
Chemistry: Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: This compound can be explored for biological activity, including enzyme inhibition or receptor binding studies.
Medicine: Potential pharmaceutical applications due to its structural complexity, which might interact with biological targets.
Industry: Used in the development of novel materials or as a precursor for more complex compounds.
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on the application:
Molecular Targets: Potential targets include enzymes, receptors, or other biomolecules where the compound can bind or inhibit activity.
Pathways Involved: Interaction with metabolic or signaling pathways could lead to desired biological outcomes, making it a candidate for drug development.
Properties
IUPAC Name |
5-bromo-2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrClN2O3/c22-14-6-8-17(23)16(11-14)20(26)24-15-7-5-13-3-1-9-25(18(13)12-15)21(27)19-4-2-10-28-19/h2,4-8,10-12H,1,3,9H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYMILDREXSPGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Br)Cl)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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